Monastrol

Descripción general

Descripción

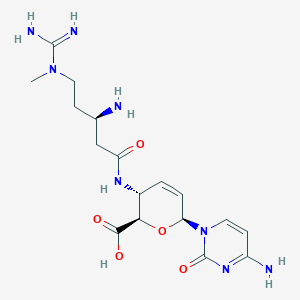

Monastrol is a cell-permeable small molecule inhibitor discovered by Thomas U. Mayer in the lab of Tim Mitchison . It is a racemate comprising equimolar amounts of R- and S-monastrol . It has roles as an antineoplastic agent, an EC 3.5.1.5 (urease) inhibitor, an antileishmanial agent, and an antimitotic .

Synthesis Analysis

Monastrol’s analogs as Eg5 inhibitors with different substitution patterns were analyzed, synthesized, and their cytotoxic effects were evaluated on MCF-7 and HeLa cancerous cells in vitro using the MTT assay . The structure-activity relationship was studied in silico by molecular docking .Molecular Structure Analysis

Monastrol binds to a long loop that is specific to the Eg5 (also known as KIF11 or kinesin-5) kinesin family . The methyl group in monastrol was modified to chloromethyl fraction and the sulphur atom was replaced with an oxygen atom .Chemical Reactions Analysis

Monastrol binds to a long loop that is specific to the Eg5 (also known as KIF11 or kinesin-5) kinesin family, and allosterically inhibits ATPase activity of the kinesin . Monastrol derivatives were synthesized and their cytotoxic effects were evaluated .Physical And Chemical Properties Analysis

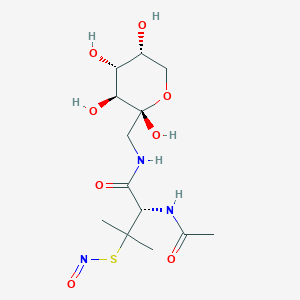

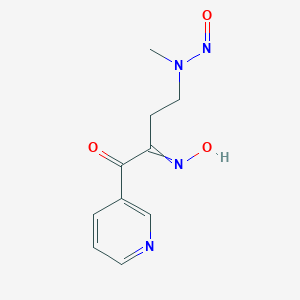

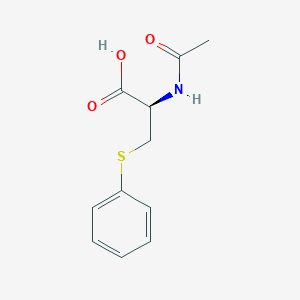

Monastrol has a molecular formula of C14H16N2O3S and a molecular weight of 292.36 g/mol . It is a racemate comprising equimolar amounts of R- and S-monastrol .Aplicaciones Científicas De Investigación

Cancer Treatment

Monastrol has been found to be effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death . It affects a kinesin called Eg5, a popular target for cancer therapies since it plays a crucial role in the formation of bipolar spindles during mitosis, which is responsible for dividing the cells . By inhibiting the basal and microtubule stimulate ATPase activity of the Eg5 motor domain, Monastrol alters the ability of the Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles and leading to cell death .

DNA Damage

Monastrol is shown to cause DNA Damage, and blocks this major stop in the process of mitosis, which blocks any target cell, whether it is cancerous or not, from self-destructing .

Mitotic Spindle Assembly

The kinesin spindle protein Eg5 is a motor protein that allows for the proper establishment of the bipolar mitotic spindle . Monastrol specifically inhibits the ATPase activity of the motor domain of Eg5, which then inhibits Eg5 microtubule motility .

Cell Proliferation

Mutations or errors in the proper assembly of the mitotic spindle are often linked with brain diseases and cancer in humans and mice and are thought to lead to reduced or excessive cell proliferation as a result of symmetric or asymmetric divisions .

Targeted Drug Delivery

Monastrol can be loaded into mesoporous silica nanoparticles for targeted drug delivery . This approach can potentially enhance the therapeutic efficacy and reduce the side effects of the drug.

Study of Cellular Functions

Monastrol’s effect on kinesins, a class of proteins involved in various cellular functions, makes it a valuable tool for studying cellular processes .

Mecanismo De Acción

Target of Action

Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5 plays a crucial role in the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .

Mode of Action

Monastrol acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This inhibition alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . Monastrol binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .

Biochemical Pathways

The primary biochemical pathway affected by Monastrol is the mitotic spindle formation during cell division . By inhibiting Eg5, Monastrol disrupts the formation of bipolar spindles, a crucial component of the mitotic machinery . This disruption can lead to mitotic arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Monastrol is known to be a small, cell-permeable molecule , suggesting that it may have good bioavailability.

Result of Action

The inhibition of Eg5 by Monastrol leads to a characteristic monoastral phenotype, mitotic arrest, and apoptosis in various tumor cell lines . By preventing Eg5 from maintaining the bipolar spindles, Monastrol effectively arrests cells in the cell cycle and induces apoptosis or programmed cell death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBCDGHHHHGHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388124, DTXSID501317756 | |

| Record name | Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monastrol | |

CAS RN |

329689-23-8, 254753-54-3 | |

| Record name | (±)-Monastrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)